molecular formula C11H20O4 B3034382 Butyl 2-hydroxy-4-oxoheptanoate CAS No. 166947-82-6

Butyl 2-hydroxy-4-oxoheptanoate

Cat. No.: B3034382
CAS No.: 166947-82-6
M. Wt: 216.27 g/mol
InChI Key: JHVMERIZSLDDRR-UHFFFAOYSA-N
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Description

Butyl 2-hydroxy-4-oxoheptanoate is a chemical compound belonging to the ester family. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-hydroxy-4-oxoheptanoate typically involves esterification reactions. One common method is the reaction between butanol and 2-hydroxy-4-oxoheptanoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxy-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl 2-hydroxy-4-oxoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 2-hydroxy-4-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 2-hydroxy-4-oxoheptanoic acid, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-oxoheptanoate
  • Methyl 2-hydroxy-4-oxoheptanoate
  • Propyl 2-hydroxy-4-oxoheptanoate

Uniqueness

Butyl 2-hydroxy-4-oxoheptanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, methyl, and propyl analogs, the butyl ester exhibits different solubility, reactivity, and biological activity profiles .

Properties

IUPAC Name

butyl 2-hydroxy-4-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-7-15-11(14)10(13)8-9(12)6-4-2/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVMERIZSLDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC(=O)CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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